Copper;hexafluorosilicon(2-);hydrate

Semiconductor metallization Electroplating Copper interconnect

Copper hexafluorosilicate hydrate (also known as cupric fluosilicate or cupric hexafluorosilicate) is an inorganic coordination compound with the formula CuSiF₆·xH₂O (where x is commonly 4 or and a molecular weight of 205.62 g·mol⁻¹ (anhydrous basis). It exists as blue, monoclinic, efflorescent crystals with a density of 2.56 g·cm⁻³ (tetrahydrate) and exhibits exceptionally high water solubility that increases markedly with temperature (73.5 g/100 g H₂O at 0°C, 81.6 g/100 g H₂O at 20°C, and 93.2 g/100 g H₂O at 75°C).

Molecular Formula CuF6H2OSi
Molecular Weight 223.64 g/mol
Cat. No. B13429644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper;hexafluorosilicon(2-);hydrate
Molecular FormulaCuF6H2OSi
Molecular Weight223.64 g/mol
Structural Identifiers
SMILESO.F[Si-2](F)(F)(F)(F)F.[Cu+2]
InChIInChI=1S/Cu.F6Si.H2O/c;1-7(2,3,4,5)6;/h;;1H2/q+2;-2;
InChIKeyHPZYZRWDIGYIJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper Hexafluorosilicate Hydrate (CAS 12062-24-7): Strategic Procurement Data for an Inorganic Multi-Application Metal Salt


Copper hexafluorosilicate hydrate (also known as cupric fluosilicate or cupric hexafluorosilicate) is an inorganic coordination compound with the formula CuSiF₆·xH₂O (where x is commonly 4 or 6) and a molecular weight of 205.62 g·mol⁻¹ (anhydrous basis) [1]. It exists as blue, monoclinic, efflorescent crystals with a density of 2.56 g·cm⁻³ (tetrahydrate) and exhibits exceptionally high water solubility that increases markedly with temperature (73.5 g/100 g H₂O at 0°C, 81.6 g/100 g H₂O at 20°C, and 93.2 g/100 g H₂O at 75°C) . The compound is distinguished from common copper salts by its hexafluorosilicate (SiF₆²⁻) counter-anion, which imparts unique electrochemical behavior, thermal decomposition pathways, and coordination chemistry that cannot be replicated by sulfate, chloride, or nitrate analogs.

Why Copper Sulfate or Copper Chloride Cannot Replace Copper Hexafluorosilicate Hydrate in Performance-Critical Processes


Generic substitution of copper hexafluorosilicate hydrate with more common copper salts (e.g., CuSO₄·5H₂O or CuCl₂·2H₂O) is technically indefensible in several key applications because the hexafluorosilicate anion (SiF₆²⁻) is not a passive spectator ion. In electroplating, the SiF₆²⁻ anion alters the deposition kinetics at the cathode surface, yielding copper films with fundamentally different crystallographic orientation, grain size, resistivity, and film stress compared to sulfate-based electrolytes [1]. In flame-retardant composites, the SiF₆²⁻ anion coordinates with Cu²⁺ to form Cu-N chelate complexes within the curing epoxy-amine matrix, generating a thermal decomposition and char-formation pathway unavailable with CuSO₄ or CuCl₂ [2]. In metal-organic framework (MOF) synthesis, the hexafluorosilicate anion serves as an inorganic pillar that defines pore size, polar internal surface chemistry, and gas selectivity; simple replacement of CuSiF₆ with alternative copper salts plus a separate fluoride source does not yield the same MOF topology or adsorption performance [3]. Furthermore, the exceptionally high aqueous solubility of CuSiF₆ (81.6 g/100 g H₂O at 20°C) substantially exceeds that of CuSO₄·5H₂O (approximately 32 g/100 g H₂O at 20°C), enabling higher copper loading in solution-based formulations without precipitation risk .

Copper Hexafluorosilicate Hydrate: Head-to-Head Quantitative Differentiation Evidence


Electroplated Copper Film Resistivity: CuSiF₆ vs. CuSO₄ Electrolyte

Copper films electroplated from a copper hexafluorosilicate electrolyte exhibit substantially lower as-deposited electrical resistivity compared to films deposited from a conventional copper sulfate electrolyte. Hara et al. (2003) reported that the resistivity of an as-deposited copper layer from a CuSiF₆ solution was 1.85 μΩ·cm, whereas the resistivity of a layer deposited from a conventional copper sulfate solution was 2.9 μΩ·cm [1]. A related study (2001) reported an even lower value of 1.8 μΩ·cm for CuSiF₆-deposited films versus the CuSO₄ baseline [2]. This ~36% reduction in resistivity brings the as-deposited film significantly closer to the bulk copper resistivity of ~1.7 μΩ·cm, reducing the RC delay that limits semiconductor device speed.

Semiconductor metallization Electroplating Copper interconnect Resistivity

Electroplated Copper Film Stress: CuSiF₆ vs. CuSO₄ Plating Solutions

Film stress is a critical parameter determining adhesion, CMP compatibility, and long-term reliability of copper interconnects. In a patent by Hara et al. (US 2004/0211673 A1), the film stress of copper thin films deposited from a copper hexafluorosilicate plating solution was measured against those from a conventional copper sulfate solution. The as-deposited stress using the CuSiF₆ electrolyte was 39.0 MPa, compared to 41.2 MPa for the CuSO₄ baseline. After annealing, the CuSiF₆-deposited film stress dropped dramatically to 12.5 MPa, whereas the CuSO₄-deposited film stress only decreased to 20.0 MPa [1]. The stress ratio (as-defined) was 0.0156 for as-deposited CuSiF₆ layers versus 0.019 for CuSO₄ layers, and decreased to 0.0027 (effectively stress-free) after annealing at 300°C for the CuSiF₆ film [2].

Semiconductor manufacturing Electroplating Film stress CMP compatibility

Copper Electroplate Crystallographic Orientation: CuSiF₆ vs. CuSO₄ Electrolytes

The crystallographic texture of electroplated copper strongly influences electromigration (EM) resistance; a strong (111) orientation is preferred because the Cu (111) plane has the lowest surface diffusivity and highest EM lifetime. Using X-ray diffraction (XRD), Hara et al. (2001) demonstrated that copper films electroplated from a CuSiF₆ solution exhibit a significantly sharper (111) peak, with a full width at half-maximum (FWHM) of the Cu(111) diffraction peak measured at 0.42°, compared to 0.57° for films deposited from a conventional CuSO₄ electrolyte [1]. The patent by Hara et al. further confirms that CuSiF₆ plating solutions yield films that are 'strongly (111)-oriented,' a characteristic not achieved with the sulfate system [2].

Electromigration resistance Copper texture XRD Interconnect reliability

Flame-Retardant Epoxy-Amine Composites: CuSiF₆-Modified vs. Unmodified Formulations

Mykhalichko and Lavrenyuk (2022) developed a fire-retardant coating for wood based on epoxy-amine composites modified with copper(II) hexafluorosilicate. Compared to the unmodified epoxy-amine composite, the CuSiF₆-modified composite raised the ignition temperature by 15–34°C and the self-ignition temperature by 25–58°C. During combustion, the maximum temperature of combustion gases was reduced by 204–327°C, and the mass loss during combustion was reduced by 7.8–10.4% absolute [1]. The resulting coating achieved Group I flame protection efficiency (flame retardant efficiency index ≤9%), the highest classification in the test system, whereas coatings based on epoxy-amine composites without CuSiF₆ did not provide fire protection to wood at all [1].

Flame retardancy Wood protection Epoxy-amine composites Thermal stability

Aqueous Solubility for Solution-Processed Formulations: CuSiF₆ Hydrate vs. CuSO₄ Pentahydrate

The aqueous solubility of copper hexafluorosilicate hydrate is markedly higher than that of copper sulfate pentahydrate at ambient temperature. At 20°C, CuSiF₆·xH₂O exhibits a solubility of 81.6 g/100 g H₂O , whereas CuSO₄·5H₂O solubility at the same temperature is approximately 32 g/100 g H₂O (reported as 320 g/L) . This represents a 2.55-fold higher solubility for the hexafluorosilicate salt. The solubility advantage widens at elevated temperatures: at 75°C, CuSiF₆ solubility rises to 93.2 g/100 g H₂O , enabling high-temperature processes where sulfate salts reach saturation limits. Copper(II) chloride dihydrate has a solubility of approximately 73 g/100 mL at 20°C , but its chloride counter-anion introduces corrosion and toxicity issues that the SiF₆²⁻ anion avoids.

Solution formulation Electroplating bath capacity Wood treatment Solubility

High-Confidence Application Scenarios for Copper Hexafluorosilicate Hydrate Based on Quantitative Differentiation Evidence


Semiconductor Copper Interconnect Electroplating for Advanced Node VLSI Manufacturing

Copper hexafluorosilicate hydrate-based electroplating solutions deliver a uniquely advantageous combination of low as-deposited resistivity (1.85 μΩ·cm), low film stress (12.5 MPa post-annealing), and strong (111) crystallographic texture (XRD FWHM 0.42°), each directly benchmarked against conventional CuSO₄ electrolytes (2.9 μΩ·cm, 20.0 MPa, and 0.57° FWHM respectively) [1][2]. These three parameters collectively address the three principal failure mechanisms in copper damascene interconnects: RC delay, CMP-induced delamination, and electromigration voiding. Procurement or specification of CuSiF₆ hydrate for VLSI electroplating bath preparation is supported by both peer-reviewed electrochemical literature and granted US patent art (US 2004/0211673 A1) demonstrating the feasibility of 10–40 wt% CuSiF₆ plating solutions [3].

Fire-Retardant Wood Coatings Requiring Group I Flame Protection Certification

When incorporated into epoxy-amine composite coatings at optimized loading, copper hexafluorosilicate hydrate produces a quantifiable transformation in fire protection performance: ignition temperature increases by 15–34°C, self-ignition temperature by 25–58°C, maximum combustion gas temperature decreases by 204–327°C, and mass loss during combustion decreases by 7.8–10.4% compared to unmodified composites [4]. Critically, the CuSiF₆-modified coating achieves Group I flame protection efficiency (index ≤9%), the highest classification, whereas the unmodified composite provides no fire protection whatsoever [4]. This categorical (pass/fail) difference makes CuSiF₆ hydrate an essential procurement ingredient for manufacturers of certified flame-retardant coatings for structural timber, where alternative copper salts (CuSO₄, CuCl₂) have not been demonstrated to confer equivalent fire protection.

Synthesis of SIFSIX-3-Cu and Related Anion-Pillared MOFs for Selective CO₂ Capture

Copper hexafluorosilicate hydrate serves as the direct metal-and-pillar source in the one-step synthesis of SIFSIX-3-Cu, a benchmark ultramicroporous MOF for CO₂ capture. Comparative volumetric uptake data from the primary literature show that SIFSIX-3-Cu adsorbs 82.6 cm³(STP)/cm³ at 0.01 bar CO₂ pressure (298 K), substantially outperforming the zinc analog SIFSIX-3-Zn (55 cm³(STP)/cm³) by 50% and the well-known Mg-MOF-74 by nearly 3-fold [5]. This superior low-pressure uptake arises from the Jahn-Teller-distorted Cu²⁺ environment that contracts the pore aperture and polarizes the internal surface, a structural feature that originates from the specific Cu-SiF₆ coordination chemistry and cannot be replicated by substituting ZnSiF₆ or other metal hexafluorosilicate salts [5]. Procurement of high-purity CuSiF₆ hydrate is a prerequisite for reproducible synthesis of SIFSIX-3-Cu for post-combustion CO₂ capture research and pilot-scale testing.

High-Loading Copper-Based Solution Formulations for Wood Preservation and Agricultural Antifungal Treatment

The aqueous solubility of copper hexafluorosilicate hydrate (81.6 g/100 g H₂O at 20°C, 93.2 g/100 g H₂O at 75°C) is 2.55-fold greater than that of copper sulfate pentahydrate (~32 g/100 g H₂O at 20°C) . This solubility advantage permits formulation of concentrated copper treatment solutions with reduced water content, lower transportation weight, and less energy required for post-treatment drying. In wood preservation, treatment with 2–3 wt% CuSiF₆ solutions has demonstrated good preservative effectiveness against both white rot (Trametes versicolor) and brown rot (Tyromyces palustris) fungi, with residual active ingredient retained within the wood matrix even after water leaching [6]. The high solubility combined with biological efficacy supports CuSiF₆ hydrate as a logistically and technically advantageous alternative to copper sulfate for preservative formulators operating in regions with high transportation costs or water scarcity.

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